2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate
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Overview
Description
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a chloro substituent, and a sulfanyl ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Sulfanyl Ethyl Ester Group: The sulfanyl ethyl ester group can be introduced through a nucleophilic substitution reaction, where a thiol derivative reacts with an appropriate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]acetic acid: Similar structure but with an acetic acid group instead of a methylpropanoate group.
6-Chloro-2-oxo-4-phenylquinoline: Lacks the sulfanyl ethyl ester group, making it less versatile in certain applications.
Uniqueness
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate is unique due to its combination of a quinoline core, chloro substituent, and sulfanyl ethyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C21H20ClNO3S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate |
InChI |
InChI=1S/C21H20ClNO3S/c1-13(2)21(25)26-10-11-27-19-18(14-6-4-3-5-7-14)16-12-15(22)8-9-17(16)23-20(19)24/h3-9,12-13H,10-11H2,1-2H3,(H,23,24) |
InChI Key |
PPXXIGGPNCQEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCSC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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